molecular formula C9H5NO4 B13695193 5-Nitrobenzofuran-3-carbaldehyde

5-Nitrobenzofuran-3-carbaldehyde

Cat. No.: B13695193
M. Wt: 191.14 g/mol
InChI Key: OBFFSXCJZHIOGJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitrobenzofuran-3-carbaldehyde typically involves the nitration of benzofuran derivatives followed by formylation. One common method is the electrophilic nitration of 3-unsubstituted benzofurans using nitric acid or nitrogen dioxide. The resulting 5-nitrobenzofuran can then be subjected to formylation using reagents such as Vilsmeier-Haack reagent (a combination of DMF and POCl3) to introduce the aldehyde group .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. The key steps would include the controlled nitration of benzofuran derivatives and subsequent formylation under optimized conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Nitrobenzofuran-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Nitrobenzofuran-3-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex benzofuran derivatives and other heterocyclic compounds.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is explored as a lead compound for the development of new therapeutic agents targeting various diseases.

    Industry: It is used in the production of dyes, pigments, and other fine chemicals

Mechanism of Action

The mechanism of action of 5-Nitrobenzofuran-3-carbaldehyde and its derivatives involves interactions with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, potentially disrupting their function. These interactions contribute to the compound’s biological activities, such as antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Nitrobenzofuran-2-carbaldehyde
  • 5-Nitrobenzofuran-3-carboxylic acid
  • 5-Aminobenzofuran-3-carbaldehyde

Uniqueness

5-Nitrobenzofuran-3-carbaldehyde is unique due to the specific positioning of the nitro and aldehyde groups on the benzofuran ring. This unique structure imparts distinct reactivity and biological activity compared to other benzofuran derivatives. For example, the presence of the nitro group at the 5-position and the aldehyde group at the 3-position allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C9H5NO4

Molecular Weight

191.14 g/mol

IUPAC Name

5-nitro-1-benzofuran-3-carbaldehyde

InChI

InChI=1S/C9H5NO4/c11-4-6-5-14-9-2-1-7(10(12)13)3-8(6)9/h1-5H

InChI Key

OBFFSXCJZHIOGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=CO2)C=O

Origin of Product

United States

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